

FT-IR Spectral Analysis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl 3,5-dinitrobenzoate*

Cat. No.: *B12661045*

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing an Energetic Ester

Butyl 3,5-dinitrobenzoate is an organic compound featuring a butyl ester functional group attached to a benzene ring substituted with two nitro groups. The strategic placement of the strong electron-withdrawing nitro groups significantly influences the molecule's electronic structure and, consequently, its chemical and physical properties. Such compounds are of interest in various fields, including organic synthesis and materials science, where precise structural verification is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., C=O, NO₂, C-O, C-H) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed methodology and in-depth spectral interpretation for **Butyl 3,5-dinitrobenzoate**, grounded in established spectroscopic principles and data from authoritative sources.

The Vibrational Landscape: Key Functional Groups

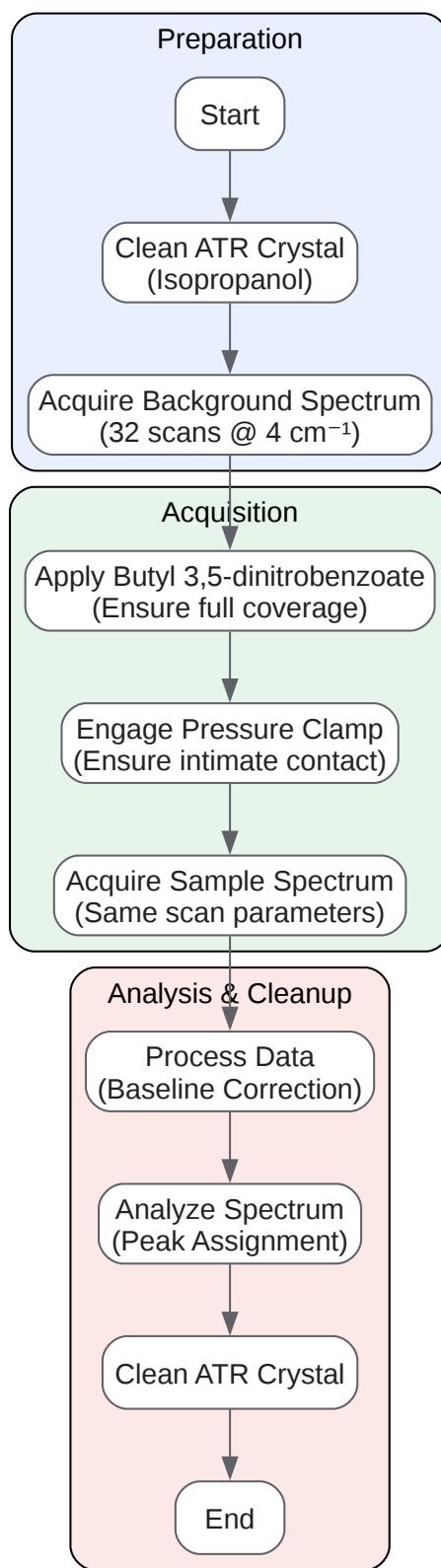
The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** is dominated by the characteristic vibrations of its constituent parts: the aromatic ring, the two nitro groups, the ester linkage, and the butyl chain.

- Nitro Groups (NO_2): Aromatic nitro groups produce two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration. These correspond to asymmetric and symmetric stretching modes.[1][2]
- Ester Group ($\text{R}-\text{COO}-\text{R}'$): This group is characterized by a very strong carbonyl ($\text{C}=\text{O}$) stretching absorption and a strong carbon-oxygen ($\text{C}-\text{O}$) stretching absorption.[3][4] The electronic environment, particularly the presence of the dinitro-substituted ring, modulates the precise frequency of these absorptions.
- Aromatic Ring (C_6H_3): The benzene ring exhibits C-H stretching vibrations above 3000 cm^{-1} and several C=C in-ring stretching vibrations in the $1600\text{-}1400 \text{ cm}^{-1}$ region.[5] Characteristic C-H out-of-plane ("oop") bending vibrations also appear in the fingerprint region and are indicative of the substitution pattern.[5]
- Alkyl Chain (C_4H_9): The butyl group is identified by its sp^3 C-H stretching vibrations, which occur just below 3000 cm^{-1} .[5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like **Butyl 3,5-dinitrobenzoate**.[6] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[7] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (the IRE), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8]

Instrumentation and Materials


- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
- ATR Accessory: A single-reflection ATR accessory with a zinc selenide (ZnSe) or diamond crystal.[7]
- Sample: High-purity **Butyl 3,5-dinitrobenzoate** powder.

- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Workflow

- System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
- ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.
- Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.^{[7][9]} This crucial step measures the ambient atmosphere (H_2O , CO_2) and instrumental response, which will be digitally subtracted from the sample spectrum to ensure data integrity. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm^{-1} .
- Sample Application: Place a small amount of **Butyl 3,5-dinitrobenzoate** powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.^{[7][9]}
- Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.^[9] This ensures intimate contact between the sample and the crystal, which is critical for generating a strong, high-quality spectrum. Do not overtighten, as this can damage the crystal.^[7]
- Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (resolution, number of scans) as the background measurement.
- Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
- Post-Analysis Cleanup: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.^[7]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** is analyzed by assigning the observed absorption bands to specific molecular vibrations. The following analysis is based on established group frequencies and data from close structural analogs, such as Ethyl 3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate, available in the NIST Chemistry WebBook.[\[10\]](#) [\[11\]](#)

Molecular Structure

Fig 1. Structure of Butyl 3,5-dinitrobenzoate

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Butyl 3,5-dinitrobenzoate**.

Aromatic and Aliphatic C-H Stretching Region (3200 - 2800 cm^{-1})

- $\sim 3100 \text{ cm}^{-1}$ (Weak): This band is characteristic of the C-H stretching vibrations of the aromatic ring (sp^2 C-H).[\[5\]](#) Its intensity is typically low.
- 2960 - 2870 cm^{-1} (Medium): A series of peaks in this region corresponds to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH_3) and methylene (CH_2) groups of the butyl chain (sp^3 C-H).[\[5\]](#)[\[12\]](#)

Carbonyl (C=O) Stretching Region (1750 - 1700 cm^{-1})

- $\sim 1730 \text{ cm}^{-1}$ (Very Strong): This is one of the most prominent peaks in the spectrum and is unambiguously assigned to the C=O stretching vibration of the ester functional group.[\[13\]](#) The position at $\sim 1730 \text{ cm}^{-1}$ is typical for aromatic esters where the ring is substituted with strong electron-withdrawing groups, which slightly increase the frequency compared to simple alkyl benzoates.

Nitro (NO_2) and Aromatic C=C Stretching Region (1650 - 1300 cm^{-1})

This region is often complex due to the overlapping of several fundamental vibrations.

- $\sim 1630 \text{ cm}^{-1}$ (Medium): This absorption is attributed to the C=C stretching vibrations within the aromatic ring.
- $\sim 1545 \text{ cm}^{-1}$ (Very Strong): This intense, sharp band is the hallmark of the aromatic nitro group and is assigned to the asymmetric N-O stretching vibration.[1][2][3] Its high intensity is a key diagnostic feature for nitro compounds.
- $\sim 1345 \text{ cm}^{-1}$ (Very Strong): The second defining peak of the nitro group, this very strong band corresponds to the symmetric N-O stretching vibration.[1][2][3] The presence of two very strong bands at ~ 1545 and $\sim 1345 \text{ cm}^{-1}$ is conclusive evidence for the dinitro functionality.

Fingerprint Region (< 1300 cm^{-1})

This region contains a wealth of structural information from complex bending and stretching vibrations.

- $\sim 1280 \text{ cm}^{-1}$ (Strong): This band is assigned to the asymmetric C-O-C stretching vibration of the ester group.
- $\sim 1170 \text{ cm}^{-1}$ (Strong): This absorption likely arises from the symmetric C-O-C stretch of the ester linkage.
- $\sim 920 \text{ cm}^{-1}$ (Medium): This band can be attributed to the C-N stretching vibration.
- $\sim 720 \text{ cm}^{-1}$ (Strong): A strong absorption in this area is characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted benzene ring.

Data Summary: Characteristic Absorption Bands

The key FT-IR absorption bands for **Butyl 3,5-dinitrobenzoate** are summarized below.

Wavenumbers are approximate and derived from spectral data of close analogs and established correlation tables.[1][3][5][10][11]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3100	Weak	C-H Stretch	Aromatic Ring
2960 - 2870	Medium	C-H Stretch (asymmetric & symmetric)	Alkyl (Butyl) Chain
~1730	Very Strong	C=O Stretch	Ester
~1630	Medium	C=C In-Ring Stretch	Aromatic Ring
~1545	Very Strong	N-O Asymmetric Stretch	Nitro Group
~1345	Very Strong	N-O Symmetric Stretch	Nitro Group
~1280	Strong	C-O-C Asymmetric Stretch	Ester
~920	Medium	C-N Stretch	Ar-NO ₂
~720	Strong	C-H Out-of-Plane Bend	Aromatic Ring

Conclusion

The FT-IR spectrum of **Butyl 3,5-dinitrobenzoate** provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the unambiguous identification of several key vibrational modes:

- The very strong ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹.
- The pair of very strong absorptions at ~1545 cm⁻¹ and ~1345 cm⁻¹, which are the characteristic signatures of the asymmetric and symmetric stretching of the two aromatic nitro groups.
- The presence of both aromatic (sp²) and aliphatic (sp³) C-H stretching bands above and below 3000 cm⁻¹, respectively.

This combination of distinct, high-intensity bands allows for rapid and reliable identification and quality assessment of the compound, making FT-IR spectroscopy an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
- NIST Chemistry WebBook. (2025). Isopentyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.
- Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2-yl)carbamate. (2025). ResearchGate.
- Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate.
- Orduna-Bustamante, F. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Shuttlefield, J. D., & Grassian, V. H. (2009). ATR-FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. *Journal of Chemical Education*.
- The solid state FT-IR spectra of nitro compounds 1, 2 and 3. (n.d.). ResearchGate.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*.
- Brown, G. R., et al. (1970). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. *Canadian Journal of Chemistry*.
- Chemistry LibreTexts. (2023). ATR-FTIR.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. *Spectroscopy Online*.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69.
- ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
- Table of Characteristic IR Absorptions. (n.d.).
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- NIST Chemistry WebBook. (n.d.). Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- PubChem. (n.d.). **2-Methylbutyl 3,5-dinitrobenzoate**. National Center for Biotechnology Information.

- ResearchGate. (2025). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds.
- ResearchGate. (2025). (PDF) Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures.
- LookChem. (n.d.). **butyl 3,5-dinitrobenzoate**.
- Chemsoc. (2025). **butyl 3,5-dinitrobenzoate**.
- NIST Chemistry WebBook. (n.d.). Methyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.
- WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.
- PubChem. (n.d.). 3,5-Dinitrobenzoate. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 11. Methyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- To cite this document: BenchChem. [FT-IR Spectral Analysis of Butyl 3,5-dinitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12661045#ft-ir-spectral-analysis-of-butyl-3-5-dinitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com